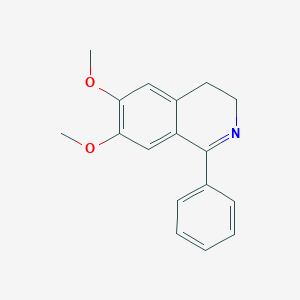

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTCMJBJRPKENJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

This guide provides a comprehensive overview of the synthesis of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, elucidates the underlying reaction mechanisms, and offers detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the preparation of this important compound.

Introduction: The Significance of the Dihydroisoquinoline Core

The 1-substituted-3,4-dihydroisoquinoline framework is a privileged structure in pharmacology, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][2][3] Specifically, the presence of methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position, as in this compound, has been explored for various therapeutic applications, including potential muscle contractility modulation and analgesic effects.[3][4] The efficient and reliable synthesis of this key intermediate is therefore of paramount importance for the exploration of new drug candidates.

Primary Synthetic Strategy: The Bischler-Napieralski Reaction

The most common and effective method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[5][6] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.[5] The reaction is particularly favored in aromatic rings that are electron-rich, such as the 3,4-dimethoxyphenyl system in our target molecule's precursor.[5]

Mechanistic Insights

The mechanism of the Bischler-Napieralski reaction can proceed through two primary pathways, largely dependent on the reaction conditions.[7]

-

Nitrilium Ion Intermediate: This is the more commonly accepted mechanism, especially when using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The amide oxygen is activated by the Lewis acidic reagent, followed by elimination to form a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich benzene ring to form the cyclized product.[7]

-

Dichlorophosphoryl Imine-Ester Intermediate: In this pathway, the cyclization occurs first, followed by elimination to form the imine.[7]

Below is a diagram illustrating the generally accepted nitrilium ion pathway for the synthesis of this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The synthesis of this compound is a two-step process, starting with the preparation of the precursor amide followed by the cyclization reaction.

Part 1: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide

Objective: To synthesize the amide precursor required for the Bischler-Napieralski cyclization.

Materials:

-

2-(3,4-Dimethoxyphenyl)ethanamine

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-(3,4-dimethoxyphenyl)ethanamine (1 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of this compound

Objective: To perform the Bischler-Napieralski cyclization to obtain the target compound.

Materials:

-

N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile or Toluene

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide (1 equivalent) in anhydrous acetonitrile or toluene, add phosphorus oxychloride (3-5 equivalents) at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated solution of sodium bicarbonate to a pH of 8-9.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Data Summary

The following table summarizes typical reaction parameters for the Bischler-Napieralski synthesis of this compound and its analogs.

| Parameter | Value/Condition | Reference |

| Cyclizing Agent | POCl₃, P₂O₅, Polyphosphoric Acid | [5] |

| Solvent | Acetonitrile, Toluene, 1,2-Dichloroethane | [8] |

| Temperature | Reflux (80-110 °C) | [8] |

| Reaction Time | 2 - 14 hours | [8] |

| Typical Yield | 75 - 90% | [8] |

Alternative Synthetic Routes: The Pictet-Spengler Reaction

While the Bischler-Napieralski reaction is the most direct route, the Pictet-Spengler reaction offers an alternative pathway to the tetrahydroisoquinoline core, which can then be oxidized to the dihydroisoquinoline. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. For the synthesis of 1-phenyl substituted derivatives, this would typically involve the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with benzaldehyde.

The reaction proceeds via the formation of a Schiff base, which then cyclizes under acidic conditions. The mechanism involves the formation of an iminium ion, which acts as the electrophile for the intramolecular ring-closing reaction.

Caption: Pictet-Spengler pathway to this compound.

While a viable alternative, the Pictet-Spengler reaction often requires an additional oxidation step to yield the dihydroisoquinoline from the initially formed tetrahydroisoquinoline, making the Bischler-Napieralski reaction a more atom-economical and direct approach for this specific target.

Conclusion

The synthesis of this compound is most efficiently achieved through the Bischler-Napieralski reaction, leveraging the intramolecular cyclization of a readily prepared N-benzoyl-β-phenylethylamide precursor. The reaction is robust, high-yielding, and proceeds through a well-understood nitrilium ion intermediate. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable building block for the development of novel therapeutic agents.

References

- WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (URL: [Link])

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (URL: [Link])

-

Pictet–Spengler reaction - Wikipedia. (URL: [Link])

- CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google P

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (URL: [Link])

-

(PDF) Chemical biology of cyclization reactions by using POCL3 - ResearchGate. (URL: [Link])

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction - Organic Reactions. (URL: [Link])

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (URL: [Link])

-

N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide - PubChem. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])

-

Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - MDPI. (URL: [Link])

-

Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride - Biomedical and Pharmacology Journal. (URL: [Link])

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. prepchem.com [prepchem.com]

- 6. WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4- dihydroisoquinoline - Google Patents [patents.google.com]

- 7. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 8. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]

"biological activity of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline"

An In-Depth Technical Guide to the Biological Activity of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Abstract

This technical guide provides a comprehensive examination of the biological activities and therapeutic potential of this compound. While a significant body of research exists for its reduced analog, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, this document focuses on the distinct properties and known activities of the dihydro- variant. We will delve into its role as a key synthetic intermediate and explore the demonstrated biological effects of its close derivatives, particularly in modulating smooth muscle contractility. This guide synthesizes current knowledge and presents detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their investigation of this promising chemical entity. The narrative emphasizes the causal logic behind experimental design and provides a framework for future research.

Introduction: The Dihydroisoquinoline Core in Modern Drug Discovery

The isoquinoline nucleus is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1] Within this class, 3,4-dihydroisoquinolines serve not only as critical precursors in the synthesis of pharmacologically active tetrahydroisoquinolines via reactions like the Bischler-Napieralski cyclization but also as biologically active molecules in their own right.[1][2] The specific compound, this compound, represents a scaffold of significant interest. Its structural features suggest potential interactions with various biogenic amine receptors and transporters. While much of the existing research has focused on the anticonvulsant, anti-HIV, and neuroprotective activities of its fully saturated tetrahydro- counterpart, understanding the unique biological profile of the dihydro- form is essential for unlocking its full therapeutic potential.[3][4][5] This guide will illuminate the current state of knowledge and provide a technical roadmap for its comprehensive pharmacological characterization.

Synthesis and Physicochemical Profile

The synthesis of this compound and its derivatives is typically achieved through established heterocyclic chemistry methods. The Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, is a common and effective route.[2] Alternative microwave-assisted protocols can enhance reaction efficiency and yield.[1]

Physicochemical Properties (C₁₇H₁₇NO₂):

-

Molecular Weight: 267.32 g/mol

-

PubChem CID: 622378[6]

-

General Appearance: Typically a solid at room temperature.

-

Solubility: Soluble in various organic solvents.

These fundamental properties are crucial for sample preparation, formulation, and the design of both in vitro and in vivo experiments.

Established and Potential Biological Activities

Direct pharmacological data on this compound is limited. However, compelling evidence from a closely related derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), provides a strong foundation for its potential biological effects.[7][8]

Modulation of Smooth Muscle Contractility

The most direct evidence for the biological activity of this scaffold comes from studies on DIQ. Research has demonstrated its ability to control muscle contractility through a multi-target mechanism.[7][8]

-

Calcium Channel Interaction: DIQ was found to reduce the strength of Ca²⁺-dependent contractions in smooth muscle preparations. This suggests a possible interaction with voltage-gated L-type Ca²⁺ channels, which are pivotal in regulating muscle function.[7]

-

Receptor Modulation: At a concentration of 50 μM, DIQ significantly affected calcium currents by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors.[7][8] Immunohistochemical analysis confirmed this, showing a marked reduction in 5-HT₂ₐ and 5-HT₂₈ receptor activity.[7]

This activity profile indicates potential therapeutic applications as an antispasmodic agent.[7]

Potential as a CNS Agent (Inferred from Tetrahydro- Analogs)

The corresponding tetrahydroisoquinoline (THIQ) analog has been extensively studied as a central nervous system (CNS) agent. These findings suggest promising avenues of investigation for the dihydro- compound.

-

Dopamine Transporter (DAT) Interaction: Certain 1-benzyl-tetrahydroisoquinoline derivatives are known to be transported by the dopamine transporter, suggesting that the core structure has an affinity for this critical CNS target.[9][10]

-

Adrenergic Receptor Antagonism: Derivatives of the 6,7-dimethoxy-tetrahydroisoquinoline scaffold have been synthesized and identified as selective α₂C-adrenergic receptor antagonists.[11]

-

Anticonvulsant Properties: A significant body of work has identified 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines as potent anticonvulsant agents, with activity observed in various animal models of epilepsy.[3][12][13]

While these activities are documented for the reduced form, they establish a strong rationale for evaluating this compound in CNS-related assays.

Visualizing the Mechanism of Action

The mechanism by which the dihydroisoquinoline derivative DIQ modulates smooth muscle contractility can be visualized as a multi-pronged interaction with key cellular signaling components.

Caption: Proposed mechanism for smooth muscle relaxation by a dihydroisoquinoline derivative.

Key Experimental Protocols

To rigorously assess the biological activity of this compound, the following validated protocols are recommended.

Protocol 5.1: Ex Vivo Smooth Muscle Contractility Assay

-

Rationale: This functional assay directly measures the compound's effect on tissue-level physiological responses, providing robust data on its potential as a muscle relaxant or antispasmodic. It is the most direct test of the activities observed in its derivative, DIQ.[7]

-

Methodology:

-

Tissue Preparation: Isolate smooth muscle tissue strips (e.g., from guinea pig ileum or rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

Contraction Induction: Induce muscle contraction using a standard agonist (e.g., acetylcholine for ileum, phenylephrine for aorta) or by depolarization with high potassium chloride solution.

-

Compound Administration: Once a stable contraction plateau is reached, add the test compound in a cumulative, concentration-dependent manner.

-

Data Recording: Record isometric tension using a force-displacement transducer connected to a data acquisition system.

-

Analysis: Calculate the percentage relaxation induced by the compound at each concentration and determine the EC₅₀ (half-maximal effective concentration).

-

Protocol 5.2: Radioligand Binding Affinity Assays

-

Rationale: To determine if the compound directly interacts with specific CNS receptors (e.g., dopamine, adrenergic) as suggested by studies on its tetrahydro- analog. This assay quantifies binding affinity (Ki), a critical parameter in drug development.

-

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptor of interest (e.g., rat striatum for dopamine receptors).

-

Assay Buffer: Prepare an appropriate binding buffer specific to the receptor being studied.

-

Competition Binding: In a multi-well plate, incubate the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and a range of concentrations of the test compound.

-

Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

-

Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ (half-maximal inhibitory concentration), from which the Ki value can be derived using the Cheng-Prusoff equation.

-

Data Summary and Future Directions

| Biological Activity | Compound Type | Key Findings | Status |

| Smooth Muscle Relaxation | Dihydroisoquinoline Derivative (DIQ) | Modulates Ca²⁺ channels, mAChRs, and 5-HT receptors.[7][8] | Demonstrated |

| Anticonvulsant Activity | Tetrahydroisoquinoline Analogs | Potent effects in animal models of epilepsy.[3][13] | Inferred Potential |

| Dopamine Transporter Binding | Tetrahydroisoquinoline Analogs | Known to be taken up by DAT.[9] | Inferred Potential |

| Adrenergic Receptor Binding | Tetrahydroisoquinoline Analogs | Derivatives show selectivity for α₂C-adrenoceptors.[11] | Inferred Potential |

The biological profile of this compound is promising but remains largely unexplored. The clear activity of its close derivative as a modulator of smooth muscle contractility provides a solid starting point for investigation. Future research should prioritize the direct evaluation of the title compound in the experimental models detailed in this guide. Specifically, a head-to-head comparison with its corresponding tetrahydro- analog would be highly valuable to delineate the structure-activity relationships and determine the influence of the C3-N double bond on its pharmacological profile. Such studies will be instrumental in defining its therapeutic potential and guiding its development as a novel drug candidate.

References

- Benchchem. Application Notes and Protocols for the Analytical Characterization of 3,4-Dihydroisoquinoline Products.

-

Totev, A., Dimitrov, D., Yanev, S., et al. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. 2024. Available from: [Link]

-

Sun, Y. T., Wang, G. F., Huang, P., et al. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry. 2018. Available from: [Link]

-

Sun, Y. T., Wang, G. F., Huang, P., et al. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Semantic Scholar. 2017. Available from: [Link]

-

Nazarov, A. E., Imomov, S. S., Kurbonova, A. D., et al. study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. nveo. 2021. Available from: [Link]

-

Teodori, E., Dei, S., Bartolucci, G., et al. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. FLORE. 2017. Available from: [Link]

-

Wang, J., Wang, J., Liu, H., et al. Synthesis and Biological Evaluation of a Series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted Tetrahydroisoquinoline Derivatives. PubMed. 2012. Available from: [Link]

-

Šarkailab, A., Jeremic, S., Trifunovic, J., et al. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. 2024. Available from: [Link]

-

Naoi, M., Maruyama, W., Dostert, P., et al. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. PubMed. 1998. Available from: [Link]

-

Chiarotto, I., Masi, M., Pandolfi, F., et al. Synthesis and evaluation of pharmacological pro. le of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. ResearchGate. 2013. Available from: [Link]

-

Nishimura, T., Hibi, S., Tanaka, T., et al. Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists. PubMed. 2007. Available from: [Link]

-

Miller, D. D., Osei-Gyimah, P., Raman, R. V., et al. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent. PubMed. 1986. Available from: [Link]

-

Zhelyazkova, M., Gadjalova, A., Georgieva, S., et al. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI. 2023. Available from: [Link]

-

Chander, S., Wankar, J., Kumar, V., et al. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal. 2015. Available from: [Link]

-

Kumar, D., Kumar, N. M., Shabbir, A., et al. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PubMed. 2018. Available from: [Link]

-

Perrone, M. G., Contino, M., Teodori, E., et al. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. PubMed. 2020. Available from: [Link]

-

Sharma, A., Kumar, V., Kumar, P. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link]

-

Teodori, E., Dei, S., Scapecchi, S., et al. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. PubMed. 2017. Available from: [Link]

-

Roy, S., Cavedon, C., Falcetti, F., et al. Silver-catalyzed tandem cycloisomerization/hydroarylation reactions and mechanistic investigations for an efficient access to 1,2-dihydroisoquinolines. Organic & Biomolecular Chemistry. 2021. Available from: [Link]

-

Solecka, J., Rajnisz, A., Kleps, J., et al. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. PubMed. 2016. Available from: [Link]

-

Kumar, D., Kumar, N. M., Shabbir, A., et al. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. 2018. Available from: [Link]

-

Rai, A., Maity, S., Rawat, A., et al. 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. ResearchGate. 2017. Available from: [Link]

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Available from: [Link]

-

Gevorgyan, A., Davtyan, A., Iaroshenko, V. O., et al. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry. 2017. Available from: [Link]

-

Gitto, R., Micale, N., De Luca, L., et al. Synthesis and structure-active relationship of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants. PubMed. 2010. Available from: [Link]

-

Naoi, M., Maruyama, W., Yi, H., et al. Dopamine transporter and catechol-O-methyltransferase activities are required for the toxicity of 1-(3',4'-dihydroxybenzyl)-1,2,3, 4-tetrahydroisoquinoline. PubMed. 2002. Available from: [Link]

-

Potikha, L. M., Turov, A. V., Kovtunenko, V. A. Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. 2010. Available from: [Link]

-

Totev, A., Dimitrov, D., Yanev, S., et al. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. 2024. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Smith, W., Sulpizio, T., Katerinopoulos, H., et al. Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D>1> Dopamine Antagonists. Journal of Medicinal Chemistry. 1994. Available from: [Link]

-

Kowalczyk, M., Olejarz-Maciej, A., Marona, H. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. 2023. Available from: [Link]

-

PubChem. 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

-

PubChem. 3,4-Dihydro-6,7-dimethoxyisoquinoline. Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C17H17NO2 | CID 622378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline [mdpi.com]

- 9. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine transporter and catechol-O-methyltransferase activities are required for the toxicity of 1-(3',4'-dihydroxybenzyl)-1,2,3, 4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-active relationship of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline and its Derivatives

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, and specifically the 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline core, represents a "privileged scaffold" in medicinal chemistry.[1] This guide synthesizes the current understanding of the multifaceted mechanism of action of this class of compounds. While the parent compound serves as a foundational structure, extensive research into its derivatives has unveiled a broad spectrum of biological activities. This document will provide an in-depth exploration of the primary molecular targets and signaling pathways modulated by these compounds, ranging from neurotransmitter systems to cancer-related pathways. Experimental methodologies for elucidating these mechanisms will be detailed, and key data will be presented in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of this compound and its analogs.

Introduction: The Versatile Scaffold of this compound

This compound is a member of the broader class of isoquinoline alkaloids, which are widely distributed in nature and form the basis for many pharmacologically active compounds.[1][2] The rigid structure of the isoquinoline ring system, combined with the potential for substitution at various positions, allows for the design of molecules with high affinity and selectivity for a diverse range of biological targets. The hydrochloride salt of this compound is often used in research to enhance its solubility for formulation and bioavailability studies.[3] The core structure's similarity to certain endogenous alkaloids has prompted extensive investigation into its effects on various physiological systems.[4]

Multifaceted Pharmacological Profile: Key Mechanisms of Action

The mechanism of action of compounds based on the this compound scaffold is not singular but rather a composite of interactions with multiple molecular targets. The specific substitutions on the core structure heavily influence the primary biological activity. Below are the key mechanisms elucidated through studies of its various derivatives.

Modulation of Neurotransmitter Systems

Derivatives of this scaffold have shown significant activity within the central nervous system, primarily by interacting with adrenergic and dopaminergic pathways.[4]

-

Dopaminergic System: Certain 1-phenyl-tetrahydroisoquinolines have been identified as D1 dopamine antagonists.[5] This antagonism can have implications for treating conditions associated with dopamine dysregulation.

-

Cholinergic and Glycinergic Systems: In the context of anticonvulsant activity, derivatives have been shown to counteract seizures induced by strychnine, a glycine receptor antagonist, and nicotine, which acts on nicotinic acetylcholine receptors (nAChRs).[6] This suggests a potential interaction with inhibitory glycine receptors or a modulatory effect on cholinergic transmission.[6] Disruption of muscarinic acetylcholine receptor (mAChR) signaling has been observed in epilepsy, highlighting a potential therapeutic avenue for these compounds.[6]

Anticancer and Chemosensitizing Activity

A significant body of research has focused on the anticancer potential of this scaffold, with two prominent mechanisms emerging: direct cytotoxicity and reversal of multidrug resistance (MDR).

-

Sigma-2 Receptor Ligands: The sigma-2 receptor is overexpressed in many types of cancer cells compared to healthy cells.[7] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed as high-affinity, selective ligands for the sigma-2 receptor, showing promise for both tumor imaging and targeted cancer therapy.[7]

-

Reversal of Multidrug Resistance: MDR is a major obstacle in chemotherapy. Certain derivatives of this scaffold have demonstrated the ability to reverse P-glycoprotein-mediated MDR, thereby resensitizing cancer cells to chemotherapeutic agents.[8]

-

Modulation of Inflammatory Signaling in Cancer: A related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to attenuate colon carcinogenesis by inhibiting the IL-6/JAK2/STAT3 signaling pathway.[9] This highlights an immunomodulatory and anti-inflammatory mechanism of anticancer activity.

Modulation of Smooth Muscle Contractility

A derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to modulate the spontaneous contractile activity of smooth muscle.[10] The proposed mechanism involves:

-

Interaction with Muscarinic Acetylcholine (mAChR) and Serotonin (5-HT) Receptors: DIQ was found to modulate the function of these receptors.[10]

-

Calcium Channel Modulation: The compound appears to reduce the strength of Ca2+-dependent contractions, possibly by affecting voltage-gated L-type Ca2+ channels.[10]

Experimental Protocols for Mechanistic Elucidation

The following protocols are foundational for investigating the mechanism of action of this compound derivatives.

In Vitro Cytotoxicity and Multidrug Resistance Reversal Assay

This protocol is designed to assess the direct cytotoxic effects of a compound and its ability to reverse multidrug resistance in cancer cell lines.

Objective: To determine the IC50 value of the test compound and its efficacy in overcoming P-glycoprotein-mediated drug resistance.

Materials:

-

K562 (drug-sensitive) and K562/A02 (drug-resistant) human leukemia cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compound (e.g., a derivative of this compound)

-

Verapamil (positive control for MDR reversal)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture K562 and K562/A02 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and verapamil in the culture medium. Add the compounds to the wells and incubate for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: Calculate the IC50 values using a dose-response curve. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the test compound.

Receptor Binding Assays

To determine the affinity of the compounds for specific receptors (e.g., sigma-2, dopamine D1), competitive binding assays are employed.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest

-

Radiolabeled ligand specific for the receptor (e.g., [3H]DTG for sigma receptors)

-

Test compound

-

Scintillation vials and fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Assay Preparation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at an appropriate temperature for a specific duration to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the biological activity of representative derivatives of the this compound scaffold.

| Compound Class | Biological Target/Activity | Key Findings | Reference |

| Tetrahydroisoquinoline Derivatives | Multidrug Resistance Reversal | IC50 values as low as 0.65 µM in K562/A02 cells, with reversal factors up to 24.50. | [11] |

| 1-Aryl-tetrahydroisoquinolines | Anticonvulsant Activity | Increased survival in strychnine-induced seizure models by up to 90%. | [6] |

| Tetrahydroisoquinoline Derivatives | Sigma-2 Receptor Binding | Ki values as low as 5-6 nM with high selectivity over sigma-1 receptors. | [7] |

| Tetrahydroisoquinoline-3-carboxylic acid | Anti-inflammatory/Anticancer | Attenuates colon carcinogenesis by blocking IL-6 mediated signals. | [9] |

| 1-(2-Chlorophenyl)-dihydroisoquinoline | Smooth Muscle Modulation | Modulates mAChR and 5-HT receptors, affecting Ca2+-dependent contractions. | [10] |

Conclusion and Future Directions

The this compound core is a remarkably versatile scaffold that has given rise to a plethora of derivatives with significant and diverse pharmacological activities. The primary mechanisms of action elucidated to date involve the modulation of key neurotransmitter systems, inhibition of cancer-related signaling pathways, and interaction with receptors that are overexpressed in tumors. The ability of these compounds to reverse multidrug resistance in cancer remains a particularly promising area of research.

Future investigations should focus on elucidating the precise molecular interactions of these compounds with their targets through co-crystallization studies and advanced computational modeling. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The broad therapeutic potential of this scaffold warrants continued exploration and development for a range of clinical applications.

References

-

Synthesis and Biological Evaluation of a Series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted Tetrahydroisoquinoline Derivatives. PubMed. Available at: [Link]

-

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. MySkinRecipes. Available at: [Link]

-

Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. Available at: [Link]

-

Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. NIH. Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

-

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. Available at: [Link]

-

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]

-

Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. ACS Publications. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. ResearchGate. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline Bioactivity: A Technical Guide

This guide provides a comprehensive technical framework for the in silico prediction of the bioactivity of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline. It is designed for researchers, scientists, and drug development professionals engaged in the computational assessment of novel chemical entities. By synthesizing established computational methodologies with mechanistic insights, this document outlines a robust workflow for hypothesis generation and lead compound characterization.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of isoquinoline have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The diverse bioactivities of these compounds often stem from their ability to interact with a variety of biological targets, including enzymes and receptors.[2] Specifically, tetrahydroisoquinoline analogs have been a focus of significant research interest.[5]

The subject of this guide, this compound, is a member of this promising class of molecules. While specific biological data for this exact compound is not extensively documented, its structural similarity to other bioactive isoquinolines suggests a high likelihood of interesting pharmacological properties. In silico, or computational, methods provide a rapid and cost-effective approach to explore this potential, predict biological targets, and assess drug-like properties before committing to expensive and time-consuming wet-lab experiments.[6][7][8][9]

This guide will detail a systematic in silico workflow to predict the bioactivity of this compound, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Part 1: Strategic In Silico Workflow for Bioactivity Prediction

A robust in silico investigation begins with a well-defined workflow. The following diagram illustrates a logical progression from initial data gathering to the final prediction of bioactivity and drug-likeness.

Caption: A comprehensive workflow for the in silico prediction of bioactivity.

Part 2: Methodologies and Experimental Protocols

Target Identification and Ligand Preparation

Rationale: The initial and most critical step is to identify potential biological targets. Given the lack of specific data for our target molecule, we will leverage information from structurally similar isoquinoline derivatives. Many isoquinoline-based compounds have shown activity against cancer-related targets.[2][4] For instance, some derivatives have been investigated as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a target in prostate cancer, and Topoisomerase I, a crucial enzyme in DNA replication.[10][11] Therefore, for this hypothetical study, we will consider these as potential targets.

Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Structure Conversion: Convert the 2D structure into a 3D conformation. This can be accomplished using software like Open Babel or the graphical interface of molecular modeling suites.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This is a crucial step for accurate docking results.

Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions driving the binding.[11] This technique is instrumental in understanding the potential mechanism of action at a molecular level.

Protocol: Molecular Docking

-

Protein Preparation:

-

Download the 3D crystal structures of the selected targets (e.g., AKR1C3, Topoisomerase I) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and any co-crystallized ligands. Add hydrogen atoms, as they are typically absent in PDB files but are essential for accurate interaction calculations. Assign correct bond orders and protonation states for amino acid residues.

-

-

Binding Site Definition: Identify the active site of the protein. This can be done based on the location of the co-crystallized ligand in the PDB structure or through computational prediction of binding pockets.

-

Docking Simulation: Use a docking program such as AutoDock Vina or GOLD to dock the prepared ligand into the defined binding site of the prepared protein. The software will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding free energy.

-

Analysis of Results: Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR)

Rationale: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[10][12][13] By building a QSAR model for a class of compounds with known activity against a specific target, we can predict the activity of our novel molecule.

Protocol: QSAR Modeling

-

Data Collection: Curate a dataset of isoquinoline derivatives with experimentally determined inhibitory activity (e.g., IC50 values) against the target of interest (e.g., AKR1C3).

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors.

-

Model Building: Divide the dataset into a training set and a test set. Use the training set to build a statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) that correlates the descriptors with the biological activity.

-

Model Validation: Validate the model using the test set to ensure its predictive power. Key statistical parameters to evaluate include the coefficient of determination (R²) and the cross-validated R² (Q²).

-

Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

ADMET Prediction

Rationale: Early assessment of a compound's ADMET properties is crucial to avoid costly late-stage failures in drug development.[6][14] In silico ADMET prediction provides an initial screen for potential liabilities.[15][16]

Protocol: ADMET Prediction

-

Physicochemical Properties: Calculate key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are often evaluated against frameworks like Lipinski's Rule of Five to assess "drug-likeness".

-

Pharmacokinetic Prediction: Use computational models to predict pharmacokinetic properties including:

-

Absorption: Prediction of oral bioavailability and cell permeability (e.g., Caco-2 permeability).

-

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of renal clearance.

-

-

Toxicity Prediction: Employ in silico models to predict potential toxicities, such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Part 3: Data Interpretation and Hypothesis Generation

The true power of this in silico workflow lies in the integration of data from all stages to form a cohesive hypothesis about the bioactivity of this compound.

Data Summary Tables:

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| AKR1C3 | -8.5 | TYR55, HIS117 | Hydrogen Bond, Pi-Pi Stacking |

| Topoisomerase I | -7.9 | ARG364, ASN722 | Hydrogen Bond, Electrostatic |

Table 2: Hypothetical QSAR and ADMET Predictions

| Parameter | Predicted Value | Interpretation |

| Predicted pIC50 (AKR1C3) | 7.2 | Potent inhibitor |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness |

| Oral Bioavailability | High | Favorable for oral administration |

| Blood-Brain Barrier Permeation | Low | Likely to have limited CNS effects |

| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Low risk of mutagenicity |

Hypothetical Signaling Pathway Modulation:

Based on the hypothetical docking results suggesting inhibition of AKR1C3, we can postulate a potential mechanism of action in the context of prostate cancer. AKR1C3 is involved in the synthesis of androgens, which drive the growth of prostate cancer cells. Inhibition of AKR1C3 would be expected to reduce androgen levels, thereby inhibiting cancer cell proliferation.

Caption: Hypothetical mechanism of action via AKR1C3 inhibition.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By integrating molecular docking, QSAR modeling, and ADMET prediction, it is possible to generate robust, testable hypotheses regarding the compound's potential therapeutic applications and liabilities. The methodologies described herein represent a foundational approach in modern drug discovery, enabling the efficient prioritization of compounds for further experimental validation. The successful application of these computational tools can significantly accelerate the journey from a promising molecule to a potential therapeutic agent.

References

- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?

- Sim-Sim, M., et al. (n.d.). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.

- Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.

- MDPI. (n.d.). Revealing Drug-Target Interactions with Computational Models and Algorithms.

- PubMed. (n.d.). Drug-Target Interactions: Prediction Methods and Applications.

- SpringerLink. (n.d.). An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features.

- Request PDF. (2025, August 5). The Computational Models of Drug-target Interaction Prediction.

- BOC Sciences. (n.d.). ADMET Modeling and Prediction.

- PubMed Central. (n.d.). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease.

- Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.

- Semantic Scholar. (n.d.). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization.

- ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.

- PubMed Central. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.

- Journal of Applied Pharmaceutical Science. (2024, October 5). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization.

- ResearchGate. (2022, July 1). (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria.

- ResearchGate. (n.d.). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization.

- Journal of Applied Pharmaceutical Science. (2024, October 5). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization.

- ResearchGate. (2025, August 6). molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex.

- ResearchGate. (n.d.). Graphical representation of the developed QSAR model for quinoline/isoquinoline derivatives acting as dipeptidyl peptidase-4 inhibitors.

- PMC. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

- NIH. (2024, August 11). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.

- MDPI. (2024, December 5). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity.

- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- SpringerLink. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ResearchGate. (n.d.). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents.

- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

- PubMed. (n.d.). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers.

- ResearchGate. (2023, March 4). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. aurlide.fi [aurlide.fi]

- 7. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 8. Drug-Target Interactions: Prediction Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Discovery and History of Dihydroisoquinoline Alkaloids

Abstract

The dihydroisoquinoline alkaloids represent a vast and structurally diverse class of natural products that have captivated chemists and pharmacologists for over a century. From their initial discovery in medicinal plants to their pivotal role in modern drug development, the journey of these compounds is a testament to the evolution of chemical science. This technical guide provides a comprehensive exploration of the discovery, history, and scientific investigation of dihydroisoquinoline alkaloids. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the isolation and structural elucidation of these molecules, the seminal synthetic strategies that enabled their laboratory preparation, their intricate biosynthetic pathways, and the diverse pharmacological activities that continue to drive their study. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key synthetic and analytical methods, and is grounded in authoritative references to ensure scientific integrity.

The Dawn of Discovery: From Plant Folklore to Chemical Entities

The story of dihydroisoquinoline alkaloids begins not in a laboratory, but in the annals of traditional medicine. For centuries, extracts from plants belonging to families such as Papaveraceae, Berberidaceae, and Ranunculaceae have been used to treat a variety of ailments. The isoquinoline alkaloids are primarily formed in these plant families.[1] The potent physiological effects of these botanicals spurred the first wave of chemical investigations in the 19th and early 20th centuries, a period marked by the landmark isolation of morphine from the opium poppy, which laid the foundation for alkaloid chemistry.[2]

Early researchers faced the arduous task of isolating these nitrogenous compounds from complex plant matrices. The general workflow involved extraction with acidified solvents, followed by a series of purification steps including liquid-liquid extraction and crystallization. The basic nature of the alkaloid nitrogen atom was a key chemical handle exploited in these early separation protocols.

1.1. Case Study: The Isolation and Structural Elucidation of Berberine

Berberine, a prominent protoberberine alkaloid with a characteristic yellow color, serves as an excellent case study in the early discovery of this class of compounds.[3] Its use in traditional Chinese and Ayurvedic medicine dates back thousands of years.[4] The first recorded isolation of berberine is credited to Buchner and Herberger in 1830.[5]

The structural elucidation of berberine was a monumental challenge that spanned several decades and involved classical chemical degradation methods. The determination of its tetracyclic structure was a puzzle solved through painstaking experimentation, and its identity as a quaternary isoquinoline alkaloid was a significant milestone.[3]

Modern techniques have revolutionized the isolation and characterization of berberine and other dihydroisoquinoline alkaloids. High-Performance Liquid Chromatography (HPLC) is now a cornerstone for their separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unambiguous structural information.[1][6]

Modern Analytical Workflow for Dihydroisoquinoline Alkaloids

Caption: Workflow for Isolation and Structural Elucidation.

The Synthetic Era: Mastering the Dihydroisoquinoline Core

The structural complexity and therapeutic potential of dihydroisoquinoline alkaloids spurred the development of synthetic methods to access these molecules in the laboratory. Two name reactions, in particular, have become pillars of isoquinoline alkaloid synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

2.1. The Bischler-Napieralski Reaction: A Gateway to 3,4-Dihydroisoquinolines

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[5][7][8] The reaction is a powerful tool for constructing the core dihydroisoquinoline ring system and has been widely used in the total synthesis of numerous alkaloids.

The choice of the dehydrating agent is critical and can influence the reaction outcome.[9] Phosphorus oxychloride (POCl₃) is the most common reagent, though others like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O) are also employed, particularly for less reactive substrates.[4][8][10] The reaction is most efficient with electron-rich aromatic rings, as the cyclization step is an electrophilic aromatic substitution.[4][10]

Mechanism of the Bischler-Napieralski Reaction

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative

-

Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phenylacetyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude β-arylethylamide.

-

Cyclization: Dissolve the crude amide in anhydrous acetonitrile. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C under a nitrogen atmosphere. Reflux the reaction mixture for 2-4 hours.[11]

-

Work-up and Purification: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with aqueous NaOH. Extract the product with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline.

2.2. The Pictet-Spengler Reaction: A Biomimetic Approach

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[3][12] The reaction is particularly significant as it often proceeds under mild conditions and is thought to mimic the biosynthetic pathways of many isoquinoline alkaloids in plants.[13][14]

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich systems, such as those found in dopamine and tryptamine derivatives, undergo cyclization readily, sometimes even at physiological pH.[3][14] For less activated aromatic rings, stronger acids and higher temperatures may be required.[3]

Mechanism of the Pictet-Spengler Reaction

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Pictet-Spengler Synthesis of Salsolinol

-

Reaction Setup: Dissolve dopamine hydrochloride (1.0 eq) in a deoxygenated phosphate buffer (pH 7.4) in a round-bottom flask.[15]

-

Reagent Addition: Add acetaldehyde (1.2 eq) to the dopamine solution.[15]

-

Incubation: Seal the flask and incubate the reaction mixture at 37°C for 24-48 hours.[15]

-

Analysis: The formation of salsolinol can be monitored and quantified by HPLC analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Nature's Blueprint: The Biosynthesis of Dihydroisoquinoline Alkaloids

The biosynthesis of dihydroisoquinoline alkaloids in plants is a fascinating example of nature's chemical ingenuity. The core benzylisoquinoline skeleton, from which most of these alkaloids are derived, originates from the amino acid L-tyrosine.[15][16]

The key biosynthetic step that forms the isoquinoline core is a Pictet-Spengler reaction catalyzed by the enzyme norcoclaurine synthase (NCS).[16][17] This enzyme condenses dopamine and 4-hydroxyphenylacetaldehyde (both derived from L-tyrosine) to form (S)-norcoclaurine, the central precursor to a vast array of benzylisoquinoline alkaloids.[16][17]

From (S)-norcoclaurine, a series of enzymatic modifications, including hydroxylations, methylations, and oxidative cyclizations, lead to the diverse structures of dihydroisoquinoline alkaloids. For example, the berberine bridge enzyme (BBE) is a key enzyme that forms the protoberberine skeleton.[15][18]

Simplified Biosynthetic Pathway to the Protoberberine Core

Caption: Simplified Biosynthetic Pathway.

Pharmacological Significance and Screening

Dihydroisoquinoline alkaloids exhibit a remarkable spectrum of pharmacological activities, which is a primary driver for their continued investigation. These activities are diverse and include antimicrobial, anticancer, anti-inflammatory, and neuropharmacological effects.

| Alkaloid | Pharmacological Activity |

| Berberine | Antimicrobial, anti-inflammatory, cholesterol-lowering |

| Salsolinol | Neurotoxin, potential role in Parkinson's disease and alcoholism |

| Corydaline | Analgesic, anti-inflammatory |

| Palmatine | Antibacterial, antiviral |

The evaluation of the pharmacological activity of these compounds involves a range of in vitro and in vivo assays. For neuroactive alkaloids like salsolinol, which interact with dopamine receptors, radioligand binding assays are a common method to determine their affinity for specific receptor subtypes.

Protocol: Dopamine D2 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[19][20]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the D2 receptor (e.g., [³H]spiperone), and varying concentrations of the test dihydroisoquinoline alkaloid.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is a measure of the compound's affinity for the D2 receptor.

Conclusion and Future Perspectives

The journey of dihydroisoquinoline alkaloids, from their origins in traditional medicine to their synthesis and pharmacological evaluation in modern laboratories, is a rich narrative of scientific discovery. The development of elegant synthetic strategies like the Bischler-Napieralski and Pictet-Spengler reactions has been instrumental in unlocking the chemical diversity of this class of compounds. Our understanding of their biosynthesis continues to deepen, opening avenues for metabolic engineering and the sustainable production of valuable alkaloids.

The broad pharmacological potential of dihydroisoquinoline alkaloids ensures that they will remain a fertile ground for research and development. Future efforts will likely focus on the discovery of new alkaloids from underexplored natural sources, the development of novel and more efficient synthetic methodologies, and the detailed elucidation of their mechanisms of action to pave the way for new therapeutic agents.

References

-

Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (n.d.). Retrieved January 14, 2026, from [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). Molecules. Retrieved January 14, 2026, from [Link]

-

Main pathways for the biosynthesis of benzylisoquinoline alkaloids (BIAs). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (2011). Plant and Cell Physiology. Retrieved January 14, 2026, from [Link]

-

Benzylisoquinoline alkaloid biosynthesis in opium poppy. (2011). Phytochemistry. Retrieved January 14, 2026, from [Link]

-

Summary of benzylisoquinoline alkaloid biosynthesis pathway that illustrates the action sites of TYDC (tyrosine/dopa decarboxylase), DBOX (dihydrobenzophenanthridine oxidase), BBE (berberine bridge. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Salsolinol synthesis. Acetaldehyde derived from ethanol condenses with... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). Molecules. Retrieved January 14, 2026, from [Link]

-

Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

-

Studies on the Isolation and Structure Elucidation of Berberine, (−)-β-Hydrastine, and Jatrorrhizine from Goldenseal Root (Hydrastis canadensis L.) and Mahonia x media 'Winter Sun' Stem Bark. (2025). Journal of Chemical Education. Retrieved January 14, 2026, from [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). Molecules. Retrieved January 14, 2026, from [Link]

-

The Use of Spectroscopic Methods for Structural Elucidation of Individual Secondary Metabolites Isolated from the Aerial Parts of Corydalis bracteata. (n.d.). Regulatory Research and Medicine Evaluation. Retrieved January 14, 2026, from [Link]

-

Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

-

The status of and trends in the pharmacology of berberine: a bibliometric review [1985–2018]. (2020). Chinese Medicine. Retrieved January 14, 2026, from [Link]

-

D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved January 14, 2026, from [Link]

-

Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved January 14, 2026, from [Link]

-

Isoquinoline alkaloids. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Berberine isolation from Coscinium fenestratum: optical, electrochemical, and computational studies. (2023). RSC Advances. Retrieved January 14, 2026, from [Link]

-

In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]

-

MS/MS spectrum and fragmentation of Corydaline. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 14, 2026, from [Link]

-

MS/MS spectrum and fragmentation of corydaline. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2016). Molecules. Retrieved January 14, 2026, from [Link]

-

A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (2008). Organic Letters. Retrieved January 14, 2026, from [Link]

-

Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

-

Identification of Structurally Diverse Alkaloids in Corydalis Species by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. (2012). Journal of Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

The MS/MS spectrum of alkaloid 1 (A) and the two proposed fragmentation mechanisms for the loss of an NH3 moiety (B). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 17. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 20. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]